molecular formula C11H13NO2 B7473336 Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone

Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone

Cat. No. B7473336
M. Wt: 191.23 g/mol
InChI Key: VANVLWTTXRTSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone, also known as AHMM, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. AHMM is a member of the class of azetidinones, which are known to exhibit a range of pharmacological activities.

Mechanism of Action

The mechanism of action of Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever, and their inhibition by Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone may contribute to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are known to contribute to oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of pharmacological activities. However, there are also some limitations to its use. Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo, as well as its mechanism of action in cancer cells. Another area of interest is the development of more potent and selective COX inhibitors based on the structure of Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone. Finally, studies are needed to determine the optimal dosing and administration of Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone for its potential therapeutic applications.

Synthesis Methods

Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One common method involves the reaction of 2-hydroxy-5-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. This reaction results in the formation of the intermediate compound, which is then cyclized using sodium ethoxide to produce Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone.

Scientific Research Applications

Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8-3-4-10(13)9(7-8)11(14)12-5-2-6-12/h3-4,7,13H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANVLWTTXRTSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone

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